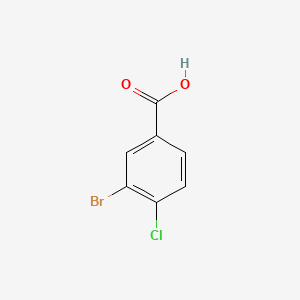

3-Bromo-4-chlorobenzoic acid

Übersicht

Beschreibung

3-Bromo-4-chlorobenzoic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the benzene ring. It is related to other halogenated benzoic acids, which are often used in the synthesis of various organic compounds and can form complex supramolecular structures due to their ability to participate in hydrogen bonding and halogen bonding interactions.

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 3-bromo-4-chlorobenzoic acid can involve various strategies, including direct halogenation of benzoic acid derivatives or through more complex routes involving intermediates. For instance, a novel synthesis route for related compounds involves the formation of an amino intermediate followed by a halogenation step using the Sandmeyer reaction to introduce the halogen atoms . This method could potentially be adapted for the synthesis of 3-bromo-4-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms which can significantly influence the crystal packing through halogen bonding. For example, the isomeric compounds 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid crystallize in different space groups and exhibit distinct halogen bonding motifs . These motifs can dictate the packing preferences in solid solutions and are crucial for understanding the supramolecular assembly of such compounds.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, including those that lead to the formation of supramolecular assemblies. The presence of halogen atoms allows for the formation of halogen bonds in addition to the typical hydrogen bonds, which can result in diverse recognition patterns and the formation of complex networks . The reactivity of such compounds can be further explored by studying their interactions with other molecules, such as N-donor compounds, which can lead to the formation of elegant supramolecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-chlorobenzoic acid are influenced by the presence of halogen atoms. These atoms can engage in various noncovalent interactions, affecting the compound's melting point, solubility, and overall stability. The crystal packing can feature close halogen contacts, as observed in related compounds, which can be analyzed using techniques like X-ray diffraction . Additionally, the electronic properties of such compounds can be studied using spectroscopic methods and computational calculations, providing insights into their reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Ortho-Metalation of Unprotected Benzoic Acids : 3-Bromo-4-chlorobenzoic acid undergoes ortho-metalation with lithium dialkylamides, leading to the formation of lithium 3-bromo-2-lithiobenzoates. This process is significant for generating various substituted benzoic acids, which have numerous applications in organic synthesis (Gohier & Mortier, 2003).

Environmental Biodegradation and Microbiology

- Microbial Degradation of Halobenzoic Acids : Certain bacterial strains like Alcaligenes denitrificans and Pseudomonas sp. have demonstrated the ability to degrade 4-bromo-benzoic acid. These findings are essential for understanding the microbial degradation of halogenated compounds in the environment (van den Tweel, Kok, & de Bont, 1987); (Klages & Lingens, 1980).

Crystallography and Material Science

- Halogen Bonding in Crystal Structures : Studies have shown how halogen bonds influence the packing preferences in solid solutions of isomeric compounds like 4-bromo-2-chlorobenzoic acid. Such research is crucial for understanding molecular interactions in solid-state chemistry (Pramanik, Pavan, & Guru Row, 2017).

Pharmaceutical Applications

- Synthesis of Medicinal Compounds : 3-Bromo-4-chlorobenzoic acid is used in the synthesis of complex pharmaceuticals like Dapagliflozin, an antidiabetic drug. This highlights its role as a precursor in the development of therapeutic agents (Jie Yafei, 2011).

Biochemistry and Toxicology

- Biodegradation and Detoxification : The biodegradation pathways of halobenzoic acids, including 4-bromo-benzoic acid, have been studied in various microbial species. This research is significant for understanding the environmental fate and potential toxicity of these compounds (Fill et al., 2018).

Thermodynamics and Physical Chemistry

- Thermodynamic Properties : Critical evaluation of thermodynamic properties of halobenzoic acids, including those related to 3-Bromo-4-chlorobenzoic acid, provides insight into their stability and reactivity, which is essential for various chemical processes (Chirico et al., 2017).

Environmental Chemistry and Microbial Ecology

- Chemotaxis of Bacteria Toward Chlorinated Benzoates : Certain Pseudomonas strains exhibit chemotaxis towards compounds like 3-chlorobenzoate and 4-chlorobenzoate, suggesting a role in environmental remediation of chlorinated organic pollutants (Harwood, Parales, & Dispensa, 1990).

Cancer Research

- Anticancer Activity : New heterocyclic compounds derived from 3-Bromo-4-chlorobenzoic acid have shown potential anticancer activity against human lung adenocarcinoma cells, indicating its relevance in the development of novel anticancer drugs (Shi et al., 2020).

Safety and Hazards

3-Bromo-4-chlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Wirkmechanismus

Mode of Action

It can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper(I) bromide . This suggests that it may interact with its targets through similar chemical reactions, but further studies are required to confirm this.

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.66 (iLOGP) and 3.52 (XLOGP3), indicating its potential to cross biological membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chlorobenzoic acid . For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability . Moreover, dust formation should be avoided, and adequate ventilation is necessary when handling the compound .

Eigenschaften

IUPAC Name |

3-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPZGNUPNMRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370784 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chlorobenzoic acid | |

CAS RN |

42860-10-6 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)